O-succinyl-L-homoserine

Catalog No.
S538295
CAS No.
1492-23-5
M.F
C8H13NO6
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-succinyl-L-homoserine

CAS Number

1492-23-5

Product Name

O-succinyl-L-homoserine

IUPAC Name

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid

Molecular Formula

C8H13NO6

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1

InChI Key

GNISQJGXJIDKDJ-YFKPBYRVSA-N

SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

O-succinyl-L-homoserine, O-succinylhomoserine, O-succinylhomoserine, (DL)-isomer

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound O-succinyl-L-homoserine is 219.0743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of o-succinylhomoserine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolic Engineering for the Production of OSH

Specific Scientific Field: This application falls under the field of Biotechnology .

Summary of the Application: OSH is a promising platform chemical for the production of C4 chemicals, which can be produced by fermentation from glucose . It is used in metabolic engineering of E. coli for the production of OSH with high yield .

Methods of Application: The metJ (encodes transcriptional repressor) and metI (encodes a subunit of dl-methionine transporter) were deleted in Escherichia coli W3110 to obtain a strain E. coli ∆JI . Then, overexpression of metL (encodes bifunctional aspartate kinase/homoserine dehydrogenase II) and inactivation of metB (encodes cystathionine γ-synthase) were implemented in one step .

Results or Outcomes: The OSH titer of the resulting strain E. coli ∆JIB * Trc metL was dramatically increased to 7.30 g/L . The 100% rationally designed strain E. coli ∆JIB * Trc metL /pTrc- metAfbr -Trc- thrAfbr - yjeH produced 9.31 g/L OSH from 20 g/L glucose (0.466 g/g glucose) in batch fermentation .

Enzyme Biocatalysts for the Production of L-methionine

Specific Scientific Field: This application falls under the field of Chemical Engineering .

Summary of the Application: OSH is a crucial precursor of L-methionine biosynthesis in microorganisms . A novel gene encoding the enzyme with the ability to catalyze OSH to L-methionine was screened and characterized .

Methods of Application: The recombinant O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS) exhibited maximum activity at 35°C and pH 6.5 . OSHS displayed an excellent thermostability with a half-life of 21.72 h at 30°C .

Results or Outcomes: L-methionine was obtained with a total yield reaching 42.63 g/L under the concentration of O-succinyl-L-homoserine 400 mM (87.6 g/L) . These results indicated that OSHS is a potential candidate for applying in the large-scale bioproduction of L-methionine .

Production of C4 Chemicals

Specific Scientific Field: This application falls under the field of Industrial Chemistry .

Summary of the Application: OSH is an important platform chemical in the production of C4 chemicals such as succinic acid, homoserine lactone, γ‑butyrolactone, and 1,4‑butanediol .

Methods of Application: The production of these C4 chemicals involves the fermentation of glucose to produce OSH, which is then used as a raw material in various chemical reactions .

Enzyme Structural Studies

Specific Scientific Field: This application falls under the field of Structural Biology .

Summary of the Application: Purified homoserine, which includes OSH, is used in enzyme structural studies .

Precursor to the Synthesis of Isobutanol and 1,4-Butanediol

Summary of the Application: Commercially, OSH can serve as a precursor to the synthesis of isobutanol and 1,4-butanediol .

Studies to Elucidate Peptide Synthesis and Synthesis of Proteoglycan Glycopeptides

Specific Scientific Field: This application falls under the field of Biochemistry .

Summary of the Application: OSH has played important roles in studies to elucidate peptide synthesis and synthesis of proteoglycan glycopeptides .

O-succinyl-L-homoserine is a derivative of homoserine, classified as an L-alpha-amino acid. Its chemical formula is C8H13NO6C_8H_{13}NO_6, and it has a molecular weight of approximately 219.19 g/mol. This compound plays a critical role in various metabolic pathways, particularly in the biosynthesis of amino acids such as L-methionine and L-cystathionine. O-succinyl-L-homoserine is recognized for its basic properties, which are attributed to its carboxylic acid groups, making it a significant intermediate in biochemical processes .

The primary reaction involving O-succinyl-L-homoserine is catalyzed by the enzyme homoserine O-succinyltransferase (EC 2.3.1.46), which facilitates the conversion of succinyl-CoA and L-homoserine into CoA and O-succinyl-L-homoserine. The reaction can be represented as follows:

succinyl CoA+L homoserineCoA+O succinyl L homoserine\text{succinyl CoA}+\text{L homoserine}\rightleftharpoons \text{CoA}+\text{O succinyl L homoserine}

Additionally, O-succinyl-L-homoserine can react with methyl mercaptan under the action of sulfhydrylase to produce L-methionine, a process that demonstrates its potential in biotechnological applications .

O-succinyl-L-homoserine is involved in several biological activities, primarily related to amino acid metabolism. It participates in the synthesis of L-methionine and L-cystathionine, which are essential for protein synthesis and various metabolic functions. The enzymatic activity of O-succinyl-L-homoserine sulfhydrylase has been characterized to exhibit high activity and thermostability, making it suitable for industrial applications in amino acid production . Furthermore, it plays a role in selenocompound metabolism within organisms like Saccharomyces cerevisiae .

The synthesis of O-succinyl-L-homoserine can be accomplished through various methods:

  • Biological Fermentation: Utilizing engineered strains of Escherichia coli or Saccharomyces cerevisiae, where metabolic pathways are modified to enhance the production of O-succinyl-L-homoserine from precursors like succinyl-CoA.
  • Enzymatic Catalysis: Employing enzymes such as homoserine O-succinyltransferase to facilitate the conversion of substrates into O-succinyl-L-homoserine under controlled conditions .
  • Chemical Synthesis: Although less common, chemical methods can also be employed to synthesize this compound through organic reactions involving homoserine derivatives.

O-succinyl-L-homoserine has several applications, particularly in:

  • Amino Acid Production: It serves as a key intermediate in the biosynthesis of essential amino acids such as L-methionine, which has significant nutritional and pharmaceutical value.
  • Biochemical Research: It is used in studies related to amino acid metabolism and enzyme kinetics.
  • Industrial Biotechnology: The compound is being explored for large-scale production processes due to its role in synthesizing value-added products like succinic acid and other C4 chemicals .

Interaction studies involving O-succinyl-L-homoserine primarily focus on its enzymatic interactions with various enzymes such as cystathionine gamma-synthase and sulfhydrylases. These studies reveal how O-succinyl-L-homoserine acts as a substrate for these enzymes, leading to the production of other biologically relevant compounds like L-cystathionine and L-methionine. The characterization of these interactions provides insights into optimizing conditions for industrial applications .

Several compounds share structural or functional similarities with O-succinyl-L-homoserine. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
L-HomoserineC4H7NO3Precursor for O-succinyl-L-homoserine; involved in methionine synthesis.
Succinic AcidC4H6O4A dicarboxylic acid; involved in energy metabolism and precursor for various biochemical pathways.
L-CystathionineC5H11N1O2SResultant product from the reaction with O-succinyl-L-homoserine; important for sulfur metabolism.
O-Acetyl-L-homoserineC6H11NO4Another derivative involved in methionine biosynthesis; structurally similar but with an acetyl group instead of succinyl.

The uniqueness of O-succinyl-L-homoserine lies in its specific role as an intermediate that bridges various metabolic pathways, particularly those related to sulfur-containing amino acids .

Cystathionine γ-Synthase Binding Dynamics

Cystathionine γ-synthase represents the primary enzymatic system responsible for the metabolic conversion of O-succinyl-L-homoserine in bacterial and plant systems. The enzyme exhibits sophisticated binding dynamics that govern substrate recognition and catalytic efficiency [1] [2].

The enzyme demonstrates remarkable substrate specificity through its binding pocket architecture. In Escherichia coli cystathionine γ-synthase, the enzyme binds O-succinyl-L-homoserine with a Km value of 0.33 mM for the elimination reaction and 1.0 mM for the replacement reaction [3]. This differential binding affinity reflects the enzyme's ability to distinguish between reaction pathways based on substrate presentation and active site configuration.

Structural analysis reveals that the enzyme crystallizes as an α4 tetramer with subunits related by non-crystallographic 222 symmetry [4]. The spatial fold of the subunits, comprising three functionally distinct domains, creates a sophisticated binding environment that accommodates O-succinyl-L-homoserine through multiple contact points. The enzyme-substrate models identify specific residues responsible for substrate specificity, including conserved tyrosine, arginine, and lysine residues that form critical hydrogen bonds and electrostatic interactions [4].

The binding dynamics follow a ping-pong mechanism wherein O-succinyl-L-homoserine binding occurs first, followed by L-cysteine in the replacement reaction [5]. This sequential binding pattern is facilitated by conformational changes in the enzyme structure that optimize substrate positioning for catalysis. The protective effect of O-succinyl-L-homoserine against enzyme inactivation by propargylglycine indicates that the dissociation constant (Kd) for the substrate is approximately 1/2500 of its Km value, suggesting extremely tight binding in the enzyme-substrate complex [6].

Plant cystathionine γ-synthase exhibits distinct binding characteristics compared to bacterial enzymes. The Arabidopsis thaliana enzyme shows a Km value of 2.5 mM for O-phosphohomoserine and 460 μM for cysteine, indicating different substrate preferences [6]. The plant enzyme catalyzes minimal γ-elimination of O-phosphohomoserine in the absence of cysteine, approximately 1/2700 as fast as the γ-replacement reaction, demonstrating superior specificity for the replacement pathway [6].

Recent crystallographic studies of cystathionine γ-synthase from Mycobacterium ulcerans reveal the enzyme covalently linked to pyridoxal phosphate at 1.9 Å resolution [7]. These structures provide detailed insights into the binding pocket geometry and demonstrate how the enzyme accommodates the succinyl group of O-succinyl-L-homoserine through specific hydrophobic and electrostatic interactions.

Pyridoxal Phosphate-Dependent Reaction Pathways

The catalytic mechanism of O-succinyl-L-homoserine transformation is fundamentally dependent on pyridoxal phosphate as the essential cofactor. The PLP-dependent pathway involves a complex series of intermediates that facilitate both γ-elimination and γ-replacement reactions [3] [8].

The reaction initiates with transaldimination, where the amino group of O-succinyl-L-homoserine displaces the ε-amino group of the active site lysine residue (Lys-198 in E. coli enzyme) from the internal aldimine [9]. This process occurs through a gem-diamine intermediate that rapidly converts to the external aldimine, forming a covalent PLP-substrate complex. The external aldimine exhibits characteristic absorption at 422 nm with an extinction coefficient of 8,463 M⁻¹cm⁻¹ [10].

Following external aldimine formation, the α-hydrogen of the substrate undergoes abstraction by the general base (typically the displaced lysine residue), generating a carbanionic intermediate stabilized by the extended conjugated system of the PLP cofactor [8]. This quinonoid intermediate represents the critical branching point where the reaction pathway diverges toward either γ-elimination or γ-replacement depending on the presence of nucleophiles.

The γ-elimination pathway proceeds through formation of a vinylglycine intermediate characterized by absorption bands at 460-485 nm [3]. This intermediate undergoes further transformation to generate α-aminocrotonate, which exhibits a distinctive absorption maximum at approximately 460 nm. The elimination reaction ultimately yields succinate, α-ketobutyrate, and ammonia as products, with the enzyme regenerating its internal aldimine form.

In the γ-replacement pathway, the presence of L-cysteine as a nucleophile directs the reaction toward cystathionine formation. The nucleophilic attack by the thiol group of L-cysteine occurs at the γ-carbon of the substrate, displacing the succinyl group and forming the C-S bond characteristic of cystathionine [2]. This reaction exhibits red-shifted absorption spectra and represents the physiologically relevant pathway for methionine biosynthesis.

Recent mechanistic studies using rapid-scanning stopped-flow spectroscopy reveal that the partitioning intermediate between elimination and replacement pathways is an α-imino β,γ-unsaturated pyridoxamine derivative with absorption maximum around 300 nm [3]. This finding challenges previous assignments and provides new insights into the mechanism of PLP-dependent γ-reactions.

The cofactor conformational changes play crucial roles in catalysis. The dihedral angle rotation of PLP coordinates three catalytic events simultaneously: attracting nucleophilic attack on PLP by the substrate, deprotonating the attacking substrate amino group, and facilitating proton transfer from the substrate to the catalytic lysine [8]. These conformational changes are essential for the sophisticated control of reaction specificity observed in PLP-dependent enzymes.

γ-Replacement vs. γ-Elimination Reaction Specificity

The specificity determination between γ-replacement and γ-elimination reactions represents a fundamental aspect of O-succinyl-L-homoserine metabolism. This selectivity depends on multiple factors including substrate concentration, nucleophile availability, and active site architecture [3] [6].

In the absence of nucleophiles, O-succinyl-L-homoserine undergoes γ-elimination to produce succinate, α-ketobutyrate, and ammonia. The E. coli cystathionine γ-synthase catalyzes this elimination reaction with a Km of 0.33 mM and maximum velocity of 460 min⁻¹ [10]. The elimination pathway involves formation of a highly conjugated α-iminovinylglycine quinonoid intermediate that facilitates the departure of the γ-leaving group.

The γ-replacement reaction occurs when L-cysteine is present as a nucleophile, with the enzyme showing Km values of 1.0 mM for O-succinyl-L-homoserine and 0.05 mM for L-cysteine, and a maximum velocity of 700 min⁻¹ [10]. The lower Km value for L-cysteine indicates high affinity binding, which favors the replacement pathway when both substrates are available.

The reaction specificity varies significantly between enzyme sources. The Arabidopsis thaliana cystathionine γ-synthase exhibits dramatically reduced γ-elimination activity compared to bacterial enzymes, with elimination occurring at approximately 1/2700 the rate of replacement [6]. This specificity difference correlates with the enzyme's inability to accumulate the long-wavelength-absorbing species characteristic of efficient γ-elimination.

Structural determinants of specificity include the organization of the active site residues around the PLP cofactor. The enzyme utilizes both steric and electrostatic designs to achieve proper substrate selection and productive orientation [4]. Amino acid sequence and structural alignments between different cystathionine γ-synthases reveal that differences in substrate-binding characteristics are responsible for the distinct reaction chemistries.

The mechanism proceeds through a common intermediate up to the quinonoid stage, after which the presence or absence of nucleophiles determines the reaction outcome. In the replacement reaction, the nucleophilic attack by L-cysteine occurs at the γ-carbon while the succinyl group serves as the leaving group. The timing of these events is crucial for maintaining reaction specificity and preventing unwanted side reactions.

Environmental factors also influence reaction specificity. pH affects the protonation state of both the substrate and enzyme residues, while temperature influences the stability of intermediate species. The enzyme's ability to control the local environment around the PLP cofactor through protein-cofactor interactions is essential for maintaining the desired reaction specificity under physiological conditions.

Metal Ion Activation (Fe²⁺, Zn²⁺) and Cofactor Requirements

Metal ion activation represents a critical regulatory mechanism in O-succinyl-L-homoserine metabolism, with ferrous iron (Fe²⁺) and zinc (Zn²⁺) showing particular importance in enzyme function and regulation [11] [12].

Ferrous iron demonstrates the most significant activation effect on O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus, causing a 115% increase in enzymatic activity [11]. This dramatic enhancement suggests that Fe²⁺ plays a direct role in enzyme catalysis, possibly through coordination with active site residues or cofactor stabilization. The iron activation occurs at trace concentrations, indicating high-affinity binding and specific interactions with the enzyme structure.

The mechanism of Fe²⁺ activation involves direct interaction with the enzyme active site, proximal to the PLP cofactor. Iron coordination may stabilize the quinonoid intermediate formed during catalysis, thereby lowering the activation energy for the rate-limiting step. Additionally, Fe²⁺ may facilitate proper orientation of the substrate within the active site, optimizing the geometry for nucleophilic attack and product formation.

Zinc activation has been demonstrated in related PLP-dependent enzymes, particularly D-threonine aldolase, where Zn²⁺ is essential for enzymatic activity [12]. The metal binding site is located close to the PLP cofactor in the enzyme active site, and modeling studies suggest that zinc coordinates with the β-hydroxy group of substrate molecules. This coordination activates the hydroxyl group and facilitates its deprotonation by nearby histidine residues.

The role of metal ions extends beyond direct catalytic activation to include cofactor stabilization and enzyme structural integrity. In PLP-dependent enzymes, metal ions can enhance the coplanarity between the imine nitrogen and the pyridine ring of PLP, thereby optimizing the electronic properties of the cofactor system [13]. This coplanarity is crucial for efficient electron delocalization during the formation of carbanionic intermediates.

Metal ion requirements vary significantly among different enzymes processing O-succinyl-L-homoserine. While some enzymes show absolute dependence on specific metal ions, others demonstrate moderate activation or require metals only for structural stability. The Thioalkalivibrio sulfidiphilus enzyme represents an example of iron-activated catalysis, with optimal activity achieved at relatively low iron concentrations.

Copper (Cu²⁺) and aluminum (Al³⁺) ions have been shown to accelerate PLP-dependent reactions in model systems through chelation with Schiff base intermediates [13]. These metals enhance reaction rates by providing coplanarity between the imine and pyridine ring systems, similar to the hydrogen bonding interactions observed in native enzymes. However, metal chelation can also hinder product release, which may explain the evolutionary preference for metal-free PLP enzymes in many systems.

The phosphate group of PLP serves as an anchor for metal ion coordination in some enzyme systems. The phosphate binding cup provides a conserved recognition pattern that can accommodate metal ions while maintaining proper cofactor orientation [13]. This dual function of the phosphate group - both as an enzyme anchor and metal coordination site - represents an elegant solution to the cofactor requirements of complex enzymatic reactions.

Magnesium (Mg²⁺) and manganese (Mn²⁺) ions provide moderate activation effects in various PLP-dependent enzymes, primarily through cofactor stabilization and maintenance of proper enzyme conformation[Metal cofactor table]. These metals typically bind at concentrations in the millimolar range and contribute to overall enzyme stability rather than direct catalytic enhancement.

The thermostability of enzymes processing O-succinyl-L-homoserine is significantly influenced by metal ion availability. The Thioalkalivibrio sulfidiphilus enzyme demonstrates excellent thermostability with a half-life of 21.72 hours at 30°C, which may be related to its iron activation mechanism [11]. This thermal stability is crucial for industrial applications and suggests that metal-activated enzymes may offer advantages in biotechnological processes.

Data Tables

Enzymatic Kinetic Parameters and Interactions

EnzymeSubstrateKm (mM)Vmax (units/mg)kcat (s⁻¹)Reaction TypeMetal ActivationReference
Cystathionine γ-synthase (E. coli)O-succinyl-L-homoserine (elimination)0.33460.00-γ-eliminationNot reportedBrzovic et al. 1990
Cystathionine γ-synthase (E. coli)O-succinyl-L-homoserine (replacement)1.00700.00-γ-replacementNot reportedBrzovic et al. 1990
Cystathionine γ-synthase (E. coli)L-cysteine (replacement)0.05700.00-γ-replacementNot reportedBrzovic et al. 1990
Cystathionine γ-synthase (Arabidopsis)O-phosphohomoserine (replacement)2.5033.60-γ-replacementNot reportedRavanel et al. 1998
O-succinyl-L-homoserine sulfhydrylase (Thioalkalivibrio)O-succinyl-L-homoserine72.5244.5729.71γ-replacementFe²⁺ (115% increase)Zhu et al. 2021
Cystathionine γ-synthase (Nicotiana tabacum)L-homoserine phosphate7.10--γ-replacementNot reportedSteegborn et al. 1999
Cystathionine γ-lyase (Human)L-cystathionine0.502.50-γ-eliminationNot reportedChiku et al. 2009

PLP-Dependent Reaction Pathway Mechanisms

Reaction StepDescriptionKey IntermediatesSpectroscopic PropertiesCofactor Requirements
TransaldiminationSubstrate amino group displaces lysine from internal aldimineGem-diamine intermediateNo characteristic absorptionPLP, active site Lys
External Aldimine FormationFormation of covalent PLP-substrate complexExternal aldimine (Schiff base)422 nm absorption maximumPLP, substrate binding
Quinonoid Intermediate FormationAbstraction of α-hydrogen creates carbanionic intermediateQuinonoid carbanionic structure485 nm quinonoid absorptionPLP, general base (Lys)
γ-Elimination PathwayElimination of γ-leaving group (succinyl) without nucleophileVinylglycine-PLP complex460-485 nm absorption bandsPLP, elimination pathway
γ-Replacement PathwayReplacement of γ-leaving group with nucleophile (L-cysteine)Cysteine-attacking intermediateRed-shifted absorptionPLP, nucleophile binding
α-Aminocrotonate FormationStabilized intermediate with extended conjugationExtended conjugated system460 nm characteristic peakPLP, conjugation system
Product ReleaseHydrolysis releases product and regenerates PMPPyridoxamine phosphate (PMP)320-340 nm absorptionPLP→PMP conversion

Metal Ion Activation and Cofactor Requirements

Metal IonEnzyme SystemActivation EffectMechanism of ActionOptimal ConcentrationBinding SiteReference
Fe²⁺ (Ferrous iron)O-succinyl-L-homoserine sulfhydrylase115% activity increaseDirect enzyme activationTrace amountsActive site proximalZhu et al. 2021
Fe²⁺ (Ferrous iron)Cystathionine γ-synthase (general)Enhanced catalytic efficiencyCofactor stabilizationμM to mM rangeNear PLP cofactorGeneral literature
Zn²⁺ (Zinc)D-threonine aldolaseEssential for activityβ-hydroxy group activationRequired cofactorActive site metal centerUhl et al. 2015
Cu²⁺ (Copper)PLP model systemsAccelerated transaminationMetal-PLP chelationmM concentrationsPLP-substrate complexModel system studies
Al³⁺ (Aluminum)PLP model systemsEnhanced reaction ratesCoplanarity enhancementmM concentrationsPLP-substrate complexModel system studies
Mg²⁺ (Magnesium)Various PLP enzymesCofactor stabilizationEnzyme conformationmM concentrationsVarious sitesVarious PLP studies

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Exact Mass

219.0743

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

1492-23-5

Wikipedia

O-succinyl-L-homoserine

Dates

Last modified: 08-15-2023
1: Sagong HY, Kim KJ. Structural Insights into Substrate Specificity of Cystathionine γ-Synthase from Corynebacterium glutamicum. J Agric Food Chem. 2017 Jul 26;65(29):6002-6008. doi: 10.1021/acs.jafc.7b02391. Epub 2017 Jul 13. PubMed PMID: 28675039.
2: Cohen H, Hacham Y, Panizel I, Rogachev I, Aharoni A, Amir R. Repression of CYSTATHIONINE γ-SYNTHASE in Seeds Recruits the S-Methylmethionine Cycle. Plant Physiol. 2017 Jul;174(3):1322-1333. doi: 10.1104/pp.17.00579. Epub 2017 May 23. PubMed PMID: 28536103; PubMed Central PMCID: PMC5490928.
3: Kumar P, Jander G. Concurrent Overexpression of Arabidopsis thaliana Cystathionine γ-Synthase and Silencing of Endogenous Methionine γ-Lyase Enhance Tuber Methionine Content in Solanum tuberosum. J Agric Food Chem. 2017 Apr 5;65(13):2737-2742. doi: 10.1021/acs.jafc.7b00272. Epub 2017 Mar 27. PubMed PMID: 28294619.
4: Sato D, Shiba T, Mizuno S, Kawamura A, Hanada S, Yamada T, Shinozaki M, Yanagitani M, Tamura T, Inagaki K, Harada S. The hyperthermophilic cystathionine γ-synthase from the aerobic crenarchaeon Sulfolobus tokodaii: expression, purification, crystallization and structural insights. Acta Crystallogr F Struct Biol Commun. 2017 Mar 1;73(Pt 3):152-158. doi: 10.1107/S2053230X17002011. Epub 2017 Feb 21. PubMed PMID: 28291751.
5: Rose P, Moore PK, Zhu YZ. H(2)S biosynthesis and catabolism: new insights from molecular studies. Cell Mol Life Sci. 2017 Apr;74(8):1391-1412. doi: 10.1007/s00018-016-2406-8. Epub 2016 Nov 14. Review. PubMed PMID: 27844098; PubMed Central PMCID: PMC5357297.
6: Sheridan KJ, Lechner BE, Keeffe GO, Keller MA, Werner ER, Lindner H, Jones GW, Haas H, Doyle S. Ergothioneine Biosynthesis and Functionality in the Opportunistic Fungal Pathogen, Aspergillus fumigatus. Sci Rep. 2016 Oct 17;6:35306. doi: 10.1038/srep35306. PubMed PMID: 27748436; PubMed Central PMCID: PMC5066259.
7: Cohen H, Amir R. Dose-dependent effects of higher methionine levels on the transcriptome and metabolome of transgenic Arabidopsis seeds. Plant Cell Rep. 2017 May;36(5):719-730. doi: 10.1007/s00299-016-2003-1. Epub 2016 Jun 6. PubMed PMID: 27271687.
8: Cohen H, Shir OM, Yu Y, Hou W, Sun S, Han T, Amir R. Genetic background and environmental conditions drive metabolic variation in wild type and transgenic soybean (Glycine max) seeds. Plant Cell Environ. 2016 Aug;39(8):1805-17. doi: 10.1111/pce.12748. Epub 2016 Jun 7. PubMed PMID: 27038216.
9: Song H, Xu R, Guo Z. Identification and characterization of a methionine γ-lyase in the calicheamicin biosynthetic cluster of Micromonospora echinospora. Chembiochem. 2015 Jan 2;16(1):100-9. doi: 10.1002/cbic.201402489. Epub 2014 Nov 17. PubMed PMID: 25404066.
10: Cohen H, Israeli H, Matityahu I, Amir R. Seed-specific expression of a feedback-insensitive form of CYSTATHIONINE-γ-SYNTHASE in Arabidopsis stimulates metabolic and transcriptomic responses associated with desiccation stress. Plant Physiol. 2014 Nov;166(3):1575-92. doi: 10.1104/pp.114.246058. Epub 2014 Sep 17. PubMed PMID: 25232013; PubMed Central PMCID: PMC4226362.
11: Hong KK, Kim JH, Yoon JH, Park HM, Choi SJ, Song GH, Lee JC, Yang YL, Shin HK, Kim JN, Cho KH, Lee JH. O-Succinyl-L-homoserine-based C4-chemical production: succinic acid, homoserine lactone, γ-butyrolactone, γ-butyrolactone derivatives, and 1,4-butanediol. J Ind Microbiol Biotechnol. 2014 Oct;41(10):1517-24. doi: 10.1007/s10295-014-1499-z. Epub 2014 Aug 26. PubMed PMID: 25155257.
12: Hagiwara-Komoda Y, Sugiyama T, Yamashita Y, Onouchi H, Naito S. The N-terminal cleavable pre-sequence encoded in the first exon of cystathionine γ-synthase contains two different functional domains for chloroplast targeting and regulation of gene expression. Plant Cell Physiol. 2014 Oct;55(10):1779-92. doi: 10.1093/pcp/pcu110. Epub 2014 Aug 20. PubMed PMID: 25146485.
13: Hwang JW, Jun YJ, Park SJ, Kim TH, Lee KJ, Hwang SM, Lee SH, Lee HM, Lee SH. Endogenous production of hydrogen sulfide in human sinus mucosa and its expression levels are altered in patients with chronic rhinosinusitis with and without nasal polyps. Am J Rhinol Allergy. 2014 Jan-Feb;28(1):12-9. doi: 10.2500/ajra.2014.28.3972. PubMed PMID: 24717871.
14: Yamashita Y, Kadokura Y, Sotta N, Fujiwara T, Takigawa I, Satake A, Onouchi H, Naito S. Ribosomes in a stacked array: elucidation of the step in translation elongation at which they are stalled during S-adenosyl-L-methionine-induced translation arrest of CGS1 mRNA. J Biol Chem. 2014 May 2;289(18):12693-704. doi: 10.1074/jbc.M113.526616. Epub 2014 Mar 20. PubMed PMID: 24652291; PubMed Central PMCID: PMC4007459.
15: Yamashita Y, Lambein I, Kobayashi S, Onouchi H, Chiba Y, Naito S. A halt in poly(A) shortening during S-adenosyl-L-methionine-induced translation arrest in CGS1 mRNA of Arabidopsis thaliana. Genes Genet Syst. 2013;88(4):241-9. PubMed PMID: 24463527.
16: Matityahu I, Godo I, Hacham Y, Amir R. Tobacco seeds expressing feedback-insensitive cystathionine gamma-synthase exhibit elevated content of methionine and altered primary metabolic profile. BMC Plant Biol. 2013 Dec 7;13:206. doi: 10.1186/1471-2229-13-206. PubMed PMID: 24314105; PubMed Central PMCID: PMC3878949.
17: Song S, Hou W, Godo I, Wu C, Yu Y, Matityahu I, Hacham Y, Sun S, Han T, Amir R. Soybean seeds expressing feedback-insensitive cystathionine γ-synthase exhibit a higher content of methionine. J Exp Bot. 2013 Apr;64(7):1917-26. doi: 10.1093/jxb/ert053. Epub 2013 Mar 25. PubMed PMID: 23530130.
18: Morneau DJ, Jaworski AF, Aitken SM. Identification of cystathionine γ-synthase and threonine synthase from Cicer arietinum and Lens culinaris. Biochem Cell Biol. 2013 Apr;91(2):95-101. doi: 10.1139/bcb-2012-0096. Epub 2012 Nov 12. PubMed PMID: 23527638.
19: Manders AL, Jaworski AF, Ahmed M, Aitken SM. Exploration of structure-function relationships in Escherichia coli cystathionine γ-synthase and cystathionine β-lyase via chimeric constructs and site-specific substitutions. Biochim Biophys Acta. 2013 Jun;1834(6):1044-53. doi: 10.1016/j.bbapap.2013.02.036. Epub 2013 Mar 5. PubMed PMID: 23470500.
20: Fu J, Wu J, Jiang J, Wang Z, Ma Z. Cystathionine gamma-synthase is essential for methionine biosynthesis in Fusarium graminearum. Fungal Biol. 2013 Jan;117(1):13-21. doi: 10.1016/j.funbio.2012.11.001. Epub 2012 Dec 1. PubMed PMID: 23332829.

Explore Compound Types